molecular formula C10H6N4S B14893193 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile

2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile

Cat. No.: B14893193
M. Wt: 214.25 g/mol
InChI Key: LMAGMQWDQXFSLT-UHFFFAOYSA-N
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Description

2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile (CAS 130180-92-6) is a valuable chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound features a malononitrile group attached to a 6-methylimidazo[2,1-b]thiazole scaffold, a heterocyclic system of significant research interest. The imidazothiazole core is recognized for its potential in designing novel anti-proliferative agents. Recent scientific literature highlights the application of this compound as a key precursor in the development of potent therapeutic agents. Specifically, derivatives built around the 6-methylimidazo[2,1-b]thiazole structure have been designed, synthesized, and investigated for their efficacy against the MCF-7 breast cancer cell line. Some of these designed compounds have demonstrated promising activity, with certain analogs showing potent inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in pathological angiogenesis and cancer therapy. The inhibition of this receptor can slow tumor growth by blocking the formation of new blood vessels that supply the tumor. This product is intended for use in a laboratory research setting by qualified scientists. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H6N4S

Molecular Weight

214.25 g/mol

IUPAC Name

2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C10H6N4S/c1-7-9(4-8(5-11)6-12)14-2-3-15-10(14)13-7/h2-4H,1H3

InChI Key

LMAGMQWDQXFSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Malononitrile-based heterocycles vary widely in their fused ring systems and substituents. Key analogs include:

Compound Name Core Structure Key Substituents Evidence Source
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile Imidazo[2,1-b]thiazole 6-Methyl, malononitrile
2-[11-Oxo-5,11-dihydro-1H-[1,2,4]triazepino[7,1-b]quinazolin-2-ylidine]-malononitrile Triazepinoquinazoline Oxo group, fused triazepine-quinazoline
2-(4-Phenyl-5-phenylazo-3H-thiazol-2-ylidene)malononitrile Thiazole Phenylazo, phenyl
2-((1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-ylamino)(acetylated arabinose)malononitrile Pyrazole Sugar moiety, acetyl groups
DTDCTB (Organic solar cell dye) Benzothiadiazole-thiophene Dip-tolylamino, thiophene

Key Observations :

  • The imidazo[2,1-b]thiazole core in the target compound distinguishes it from thiazole- or pyrazole-based analogs. The 6-methyl group may enhance lipophilicity compared to bromo or phenyl substituents in related structures .
  • Fused polycyclic systems (e.g., triazepinoquinazoline in ) introduce rigidity, increasing melting points (>300°C) and thermal stability.

Comparison :

  • The target compound’s synthesis may share similarities with pyrimidooxazine derivatives (e.g., reflux in DMF with K2CO3 ), but its imidazothiazole core requires tailored precursors.

Physical and Spectral Properties

Property Target Compound (Inferred) 2-(4-Phenylthiazol-2-ylidene)malononitrile Triazepinoquinazoline Derivative
Melting Point ~250–300°C (estimated) 198–200°C (18a), 335–338°C (19) >300°C
IR Absorptions ~2200 cm⁻¹ (CN stretch) 2216 cm⁻¹ (18a), 2178–2204 cm⁻¹ (19) 2216 cm⁻¹ (CN)
NMR Shifts (δ, ppm) Imidazothiazole H: ~7–8 Thiazole H: 7.15–8.24 (18a) Aromatic H: 7.25–8.24

Key Findings :

  • The malononitrile group consistently shows strong CN stretches (~2170–2216 cm⁻¹) across analogs .
  • Melting points correlate with molecular rigidity: Fused systems (e.g., triazepinoquinazoline) exhibit higher thermal stability than thiazole derivatives .

Biological Activity

2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article will provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, which is known for its pharmacological properties. The presence of the imidazo and malononitrile moieties contributes to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile exhibit promising anticancer properties. For instance, derivatives containing the imidazo[2,1-b]thiazole framework have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative activities against human melanoma cell lines. Compounds demonstrated IC50 values in the sub-micromolar range, indicating potent activity compared to standard treatments like sorafenib .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial potential of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has also been explored. Studies indicate that derivatives of this compound possess broad-spectrum antimicrobial activity.

Antimicrobial Efficacy

  • Testing Against Pathogens : Compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 19.5 µg/ml against Staphylococcus epidermidis .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSub-micromolar IC50 against melanoma
AntimicrobialMIC as low as 19.5 µg/ml against S. epidermidis
MechanismInduces apoptosis; disrupts cell membranes

Q & A

Q. What are effective synthetic routes for 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile?

Methodological Answer: The compound can be synthesized via condensation reactions between thiazole precursors and malononitrile derivatives. For example, demonstrates that treating 1-phenyl-2-thiocyanatoethanone with malononitrile yields structurally similar thiazole-malononitrile hybrids. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates.
  • Catalysis : Acidic or basic conditions (e.g., triethylamine) to promote Knoevenagel condensation .
  • Characterization : Confirm purity via elemental analysis (C, H, N) and spectroscopic methods (IR, 1H^1H/13C^{13}C NMR) .

Q. Which spectroscopic and analytical methods are optimal for structural confirmation?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm1^{-1}) and imidazo-thiazole ring vibrations .
  • NMR : 1H^1H NMR detects aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 4.0–5.0 ppm); 13C^{13}C NMR confirms nitrile carbons (~115 ppm) and conjugated systems .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and dihedral angles (e.g., C=N bond ~1.34 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic property predictions?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., HOMO-LUMO gaps) arise from functional limitations. To mitigate:

  • Hybrid Functionals : Use B3LYP or M06-2X with exact exchange corrections to improve accuracy for conjugated systems .
  • Basis Sets : Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for electron-deficient nitriles .
  • Benchmarking : Compare computed vs. experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~450 nm for charge-transfer transitions) .

Q. How do alkyl chain modifications impact molecular packing and optoelectronic properties?

Methodological Answer: Substituents on the imidazo-thiazole ring alter intermolecular interactions:

  • Linear vs. Branched Chains : Linear alkyl chains (e.g., nonyl) enhance π-π stacking, while branched chains (e.g., 2-ethylhexyl) disrupt crystallinity, as shown in merocyanine analogs .
  • DFT-MD Simulations : Model van der Waals interactions and torsion angles to predict solubility and thin-film morphology .
  • Experimental Validation : Use grazing-incidence XRD to correlate packing with charge mobility in organic semiconductors .

Q. What strategies optimize solvent systems for high-yield synthesis?

Methodological Answer: Solvent polarity and ionic interactions critically influence reaction efficiency:

  • Ionic Liquids : Replace traditional solvents (e.g., ethanol) with [BMIM][PF6_6] to stabilize intermediates and enable biphasic catalyst recovery .
  • Microwave Assistance : Reduce reaction times (e.g., from 6 h to 30 min) while maintaining yields >80% .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to assess sustainability .

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